molecular formula C28H40O9 B019506 Cynapanoside A CAS No. 109972-32-9

Cynapanoside A

Katalognummer: B019506
CAS-Nummer: 109972-32-9
Molekulargewicht: 520.6 g/mol
InChI-Schlüssel: RZJAWQPCJQGGPS-HZXVBAKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cynapanoside A is a C21 steroidal glycoside naturally occurring in the traditional medicinal plant Cynanchum paniculatum (Bunge) Kitagawa . This high-purity compound is offered for scientific investigation into its multifaceted pharmacological potential. Recent research highlights Cynapanoside A as a promising candidate for metabolic and renal disease research. A 2022 study demonstrated its potent protective effects against obesity-induced diabetic nephropathy (DN) in vivo . The compound was shown to significantly ameliorate renal dysfunction, as evidenced by the reduction of elevated blood urea nitrogen (BUN), urine albumin, and creatinine levels in high-fat diet-fed mice. Furthermore, Cynapanoside A treatment strongly attenuated key histological damage in the kidney, including glomerular enlargement, sclerosis, and collagen deposition . The mechanistic underpinnings of Cynapanoside A's activity point to its role in modulating TRIM31 signaling . Research indicates that its renoprotective effects are mediated through the amelioration of TRIM31-mediated inflammation, lipid synthesis, and fibrosis . The compound exhibits confirmed anti-inflammatory, anti-fibrotic, and anti-dyslipidemia capacities in metabolic stress models. Intriguingly, these protective effects were almost abolished upon TRIM31 ablation, establishing TRIM31 expression as a crucial requirement for its biological activity . This makes Cynapanoside A a valuable tool compound for probing this specific pathway. Primary Research Applications: • Investigation into obesity-induced diabetic nephropathy and associated kidney diseases. • Study of TRIM31-mediated mechanisms in metabolic disorders. • Exploration of anti-fibrotic and anti-inflammatory therapeutic strategies. • Research on podocyte loss and renal lipid metabolism. Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

109972-32-9

Molekularformel

C28H40O9

Molekulargewicht

520.6 g/mol

IUPAC-Name

(4S,5R,8S,12S,13S,16S,19R,22R)-12-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

InChI

InChI=1S/C28H40O9/c1-14-25(30)20(32-4)11-22(35-14)36-17-7-8-27(2)16(9-17)10-19(29)23-18(27)6-5-15-12-33-28(3)24(15)21(13-34-28)37-26(23)31/h10,12,14,17-25,29-30H,5-9,11,13H2,1-4H3/t14-,17+,18+,19+,20-,21-,22+,23+,24-,25-,27+,28+/m1/s1

InChI-Schlüssel

RZJAWQPCJQGGPS-HZXVBAKSSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4C(C=C3C2)O)C)C)OC)O

Isomerische SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4[C@H](C=C3C2)O)C)C)OC)O

Kanonische SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4C(C=C3C2)O)C)C)OC)O

Synonyme

cynapanoside A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues from Cynanchum paniculatum

The plant produces several C21 steroidal glycosides with varying bioactivities. Key comparisons include:

Table 1: Comparison of Cynapanoside A with Analogues from C. paniculatum
Compound Structural Features Bioactivity Reference
Cynapanoside A C21 steroidal core with specific glycosylation Anti-TMV (strong), anti-diabetic nephropathy (TRIM31 modulation)
Paniculatumoside H New C21 glycoside with distinct sugar moieties Moderate cytotoxicity against SMMC-7721 cells; no significant anti-TMV activity
Cynatratoside A Known C21 glycoside Weak anti-TMV activity; no cytotoxicity against tested cancer cell lines
Cynapanoside C Similar glycosylation to Cynapanoside A Targets neurotoxicity pathways (e.g., cholinergic synapses) in snakebites
Key Observations:
  • Anti-TMV Activity: Cynapanoside A outperforms Paniculatumoside H and Cynatratoside A, suggesting glycosylation patterns and steroidal backbone modifications are critical for antiviral efficacy .
  • Diverse Therapeutic Targets: While Cynapanoside A and Cynapanoside C share structural similarities, their bioactivities diverge. Cynapanoside A targets metabolic and viral pathways, whereas Cynapanoside C modulates neurotoxicity-related pathways (e.g., acetylcholine receptors) .

Comparison with Analogues from Other Species

C21 steroidal glycosides from related species also exhibit overlapping and distinct properties:

Table 2: Cross-Species Comparison of C21 Steroidal Glycosides
Compound Source Bioactivity Contrast with Cynapanoside A Reference
Glaucogenin C Cynanchum glaucescens Anti-tumor, anti-inflammatory Lacks anti-TMV activity; shared cytotoxicity
Sarcostin Cynanchum sarcomedium Neuroprotective effects Targets neural pathways; no antiviral role
Tomentolide A Cynanchum tomentosum Anti-inflammatory, anti-arthritic Similar anti-inflammatory effects but distinct mechanisms
Key Observations:
  • Mechanistic Divergence: Glaucogenin C and Cynapanoside A both exhibit anti-inflammatory effects but differ in primary targets (e.g., TRIM31 vs. NF-κB pathways) .
  • Species-Specific Bioactivity : Sarcostin and Tomentolide A highlight how ecological adaptations of Cynanchum species drive functional specialization in their secondary metabolites.

Q & A

Q. How can researchers standardize protocols for Cynapanoside A studies to enhance cross-institutional collaboration?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Metadata : Document extraction solvents, LC-MS parameters, and cell culture conditions using ISA-Tab format.
  • Reference Standards : Use certified Cynapanoside A (≥98% purity) from accredited suppliers (e.g., NIST/Phytolab).
    Publish negative results to reduce publication bias .

Q. Tables for Reference

Parameter Recommended Method Key Citations
QuantificationUPLC-QTOF-MS (ESI⁻ mode)
Synergy ValidationChou-Talalay Combination Index
PharmacokineticsRadiolabeled tracing + LC-MS
Structural Elucidation2D NMR (HSQC, HMBC) + X-ray crystallography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cynapanoside A
Reactant of Route 2
Cynapanoside A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.